1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a pyrrolidine ring, a benzylidene group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with 4-(pyrrolidin-1-yl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: A precursor in the synthesis of the target compound.
4-(pyrrolidin-1-yl)benzaldehyde: Another precursor used in the synthesis.
Pyrrolidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a thioxodihydropyrimidine core and a pyrrolidinyl-substituted benzylidene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
432503-04-3 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19N3O2S/c1-18-15(21)14(16(22)19(2)17(18)23)11-12-5-7-13(8-6-12)20-9-3-4-10-20/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
FOGDRJYYPHWAHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)C(=O)N(C1=S)C |
Origin of Product |
United States |
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